

Molecular weight and formula of 2-Methylpyrimidine-5-carboxylic acid

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Compound of Interest

Compound Name: 2-Methylpyrimidine-5-carboxylic acid

Cat. No.: B1314258

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A Technical Guide to 2-Methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the chemical formula $C_6H_6N_2O_2$. As a derivative of pyrimidine, a fundamental component of nucleic acids, this class of molecules is of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and **2-methylpyrimidine-5-carboxylic acid** serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. For instance, it is utilized in the synthesis of novel substituted quinazolin-4(3H)-one derivatives which have been investigated for their anticancer activities[1]. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and expected analytical characterization.

Core Properties and Data

The fundamental physicochemical properties of **2-Methylpyrimidine-5-carboxylic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[2]
Molecular Weight	138.12 g/mol	[2]
CAS Number	5194-32-1	
Melting Point	203-205 °C	[1][3]
Boiling Point (Predicted)	292.5 ± 13.0 °C	[3]
Density (Predicted)	1.319 ± 0.06 g/cm ³	[3]
Solubility	Slightly soluble in water.	[1][4]
Physical Form	Solid	

Synthesis Protocol

The synthesis of **2-Methylpyrimidine-5-carboxylic acid** can be achieved through a two-step process. The first step involves the synthesis of a 2-methylpyrimidine-5-carboxylic ester, followed by hydrolysis to the desired carboxylic acid. The following protocol is based on established methods for the synthesis of pyrimidine-5-carboxylic esters and their subsequent hydrolysis[5][6][7][8].

Step 1: Synthesis of Methyl 2-Methylpyrimidine-5-carboxylate

This step utilizes a condensation reaction between a suitable amidine and an enolether.

Materials:

- Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
- Acetamidine hydrochloride
- Anhydrous Dimethylformamide (DMF)
- Sodium methoxide

- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in anhydrous DMF, add acetamidine hydrochloride and sodium methoxide.
- Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding water and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain methyl 2-methylpyrimidine-5-carboxylate.

Step 2: Hydrolysis to 2-Methylpyrimidine-5-carboxylic Acid

The ester obtained in the previous step is hydrolyzed to the carboxylic acid.

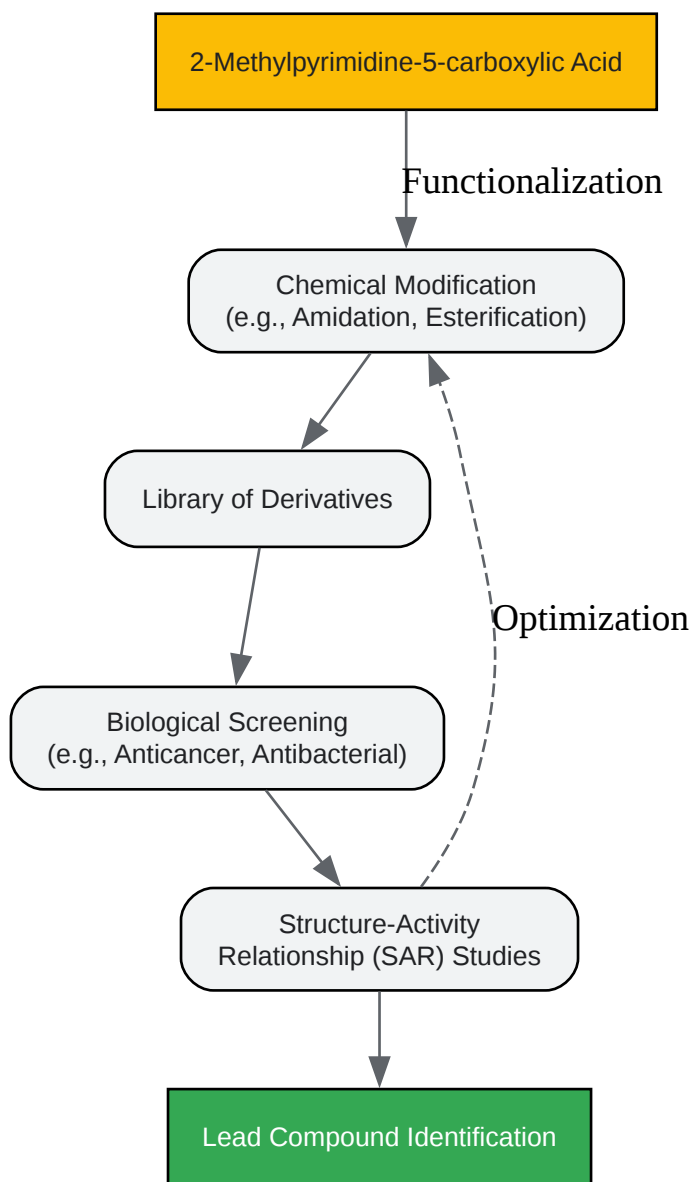
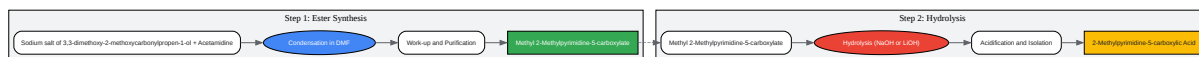
Materials:

- Methyl 2-methylpyrimidine-5-carboxylate
- Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)[9]
- Water

- Methanol or Tetrahydrofuran (THF) (as co-solvent, if needed)[[8](#)]
- Hydrochloric acid (HCl)

Procedure:

- Dissolve methyl 2-methylpyrimidine-5-carboxylate in a mixture of water and a co-solvent like methanol or THF if necessary.
- Add a solution of NaOH or LiOH and stir the mixture at room temperature or with gentle heating.
- Monitor the hydrolysis by TLC until the starting material is consumed.
- Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with HCl.
- The product, **2-Methylpyrimidine-5-carboxylic acid**, will precipitate out of the solution.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.



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